(z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid
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Overview
Description
(z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid is a synthetic organic compound that features a thiazole ring, an amino group, and a trityloxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Trityloxyimino Group: The trityloxyimino group can be introduced through the reaction of trityl chloride with hydroxylamine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the trityloxyimino group to a hydroxylamine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxylamine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid would depend on its specific interactions with molecular targets. Typically, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The trityloxyimino group may also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
(z)-2-(2-Aminothiazole-4-yl-)-2-hydroxyimino acetic acid: Similar structure but with a hydroxyimino group instead of a trityloxyimino group.
(z)-2-(2-Aminothiazole-4-yl-)-2-methoxyimino acetic acid: Similar structure but with a methoxyimino group.
Uniqueness
(z)-2-(2-Aminothiazole-4-yl-)-2-trityloxyimino acetic acid is unique due to the presence of the trityloxyimino group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-trityloxyiminoacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3S/c25-23-26-20(16-31-23)21(22(28)29)27-30-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H2,25,26)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZIFGWTSLOMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)ON=C(C4=CSC(=N4)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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